molecular formula C23H24N2O3S2 B2587069 (E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide CAS No. 392252-11-8

(E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide

Cat. No. B2587069
CAS RN: 392252-11-8
M. Wt: 440.58
InChI Key: ZISBEVMTVWDHTH-CAPFRKAQSA-N
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Description

(E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide is a useful research compound. Its molecular formula is C23H24N2O3S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality (E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The thiazolidin-4-one derivatives, including compounds structurally related to (E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide, have been researched for their potential as antimicrobial agents. Studies have shown that these compounds exhibit significant activity against a range of microbial pathogens. For example, various thiazolidin-4-one derivatives have shown notable antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus and against mycobacteria, including Mycobacterium tuberculosis. These compounds have been identified to possess selective antimicrobial properties, effective against specific strains of bacteria and fungi, which highlights their potential in designing targeted antimicrobial therapies (Krátký et al., 2017) (PansareDattatraya & Devan, 2015).

Anticancer Applications

Anticancer Properties

The thioxothiazolidin-4-one derivatives have also been explored for their anticancer activity. Research indicates that certain compounds within this class have demonstrated activity against various cancer cell lines. These findings suggest a potential for these compounds to be developed into anticancer agents, following further research and development. Notably, some derivatives have been found to be more potent than standard drugs in inhibitory action against specific cancer cell lines, highlighting their potential as effective anticancer agents (Havrylyuk et al., 2010) (Deep et al., 2013).

Molecular Studies and Structural Analysis

Supramolecular Structures

The structural analysis of thioxothiazolidin-4-one derivatives has contributed to understanding their supramolecular arrangements, which is crucial for the development of pharmaceuticals. Studies focusing on hydrogen-bonded dimers, chains of rings, and sheets provide insights into the molecular interactions and stability of these compounds. Understanding these structural characteristics is essential for the rational design of drugs based on these scaffolds (Delgado et al., 2005).

properties

IUPAC Name

6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-28-19-13-11-17(12-14-19)16-20-22(29)25(23(27)30-20)15-7-3-6-10-21(26)24-18-8-4-2-5-9-18/h2,4-5,8-9,11-14,16H,3,6-7,10,15H2,1H3,(H,24,26)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISBEVMTVWDHTH-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(5-(4-methoxybenzylidene)-2-oxo-4-thioxothiazolidin-3-yl)-N-phenylhexanamide

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